molecular formula C18H22ClN3O2 B2957918 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide;hydrochloride CAS No. 2418594-63-3

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide;hydrochloride

Cat. No.: B2957918
CAS No.: 2418594-63-3
M. Wt: 347.84
InChI Key: JPWZFQRLAQCYIC-VNYZMKMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C18H22ClN3O2 and its molecular weight is 347.84. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Chemical Synthesis and Characterization

  • Complex organic compounds, including those with oxazole and indazole components, are frequently synthesized and characterized for various scientific applications, including as potential pharmacological agents. For example, compounds with the oxazole and indazole moiety have been synthesized for their potential roles as enzyme inhibitors or receptor antagonists. The process often involves innovative synthetic routes to achieve high specificity and yield, demonstrating the chemical versatility and potential for targeted therapeutic use (Cann et al., 2012)(Cann et al., 2012).

Antimicrobial and Anticancer Properties

  • New chemical entities containing heterocyclic structures similar to the compound have been evaluated for their antimicrobial and anticancer properties. Research in this domain focuses on the development of novel compounds that can serve as effective agents against various pathogens and cancer cell lines. The synthesis and biological evaluation of novel compounds often reveal promising leads for further development into therapeutic agents (Patel & Shaikh, 2011)(Patel & Shaikh, 2011).

Pharmacological Activity

  • The pharmacological activities of compounds, especially those involving complex heterocyclic structures, are of significant interest. These activities include but are not limited to, receptor binding affinity, enzyme inhibition, and cell proliferation inhibition. Studies often explore the structure-activity relationship (SAR) to optimize the pharmacological profile of these compounds for potential therapeutic applications (McLaughlin et al., 2016)(McLaughlin et al., 2016).

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2.ClH/c1-10-17(23-15(20-10)8-11-6-7-11)18(22)21-14-9-12-4-2-3-5-13(12)16(14)19;/h2-5,11,14,16H,6-9,19H2,1H3,(H,21,22);1H/t14-,16-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWZFQRLAQCYIC-VNYZMKMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CC2CC2)C(=O)NC3CC4=CC=CC=C4C3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=N1)CC2CC2)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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